10-(3-chlorophenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one
Description
10-(3-chlorophenyl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one is a complex organic compound that belongs to the acridine family Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science
Properties
Molecular Formula |
C20H16ClNO3 |
|---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
10-(3-chlorophenyl)-6,7,8,10-tetrahydro-5H-[1,3]benzodioxolo[5,6-b]quinolin-9-one |
InChI |
InChI=1S/C20H16ClNO3/c21-12-4-1-3-11(7-12)19-13-8-17-18(25-10-24-17)9-15(13)22-14-5-2-6-16(23)20(14)19/h1,3-4,7-9,19,22H,2,5-6,10H2 |
InChI Key |
IGICTESTJNVZKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C3=CC4=C(C=C3N2)OCO4)C5=CC(=CC=C5)Cl)C(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-chlorophenyl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one typically involves multi-step organic reactions. One common approach is to start with the acridine core and introduce the chlorophenyl and dioxolo groups through a series of substitution and cyclization reactions. Specific reagents and conditions may include:
Starting Material: Acridine or its derivatives.
Reagents: Chlorophenyl reagents, dioxolo precursors, catalysts (e.g., Lewis acids), and solvents (e.g., dichloromethane, ethanol).
Conditions: Reflux, controlled temperature, inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
10-(3-chlorophenyl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines) under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
10-(3-chlorophenyl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 10-(3-chlorophenyl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one involves its interaction with specific molecular targets and pathways. For example, it may intercalate into DNA, disrupting the replication and transcription processes, leading to cell death in cancer cells. Additionally, it may inhibit specific enzymes or receptors, modulating various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound with a simpler structure.
9-aminoacridine: Known for its antimicrobial properties.
Acriflavine: Used as an antiseptic and in cancer research.
Uniqueness
10-(3-chlorophenyl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one is unique due to the presence of the chlorophenyl and dioxolo groups, which may enhance its biological activity and specificity compared to other acridine derivatives. These structural features can influence its binding affinity to molecular targets and its overall pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
